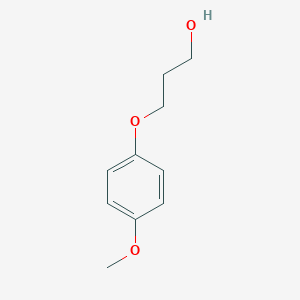
3-(4-Methoxyphenoxy)propanol
Overview
Description
3-(4-Methoxyphenoxy)propanol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanol chain. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenoxy)propanol typically involves the reaction of 4-methoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(4-Methoxyphenoxy)propanoic acid.
Reduction: Formation of 3-(4-Methoxyphenoxy)propan-1-ol.
Substitution: Formation of various substituted phenoxypropanol derivatives.
Scientific Research Applications
3-(4-Methoxyphenoxy)propanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)propanol involves its interaction with specific molecular targets. The methoxy group and phenoxy ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on the functional groups it interacts with .
Comparison with Similar Compounds
- 3-(4-Methoxyphenyl)-1-propanol
- 3-Phenyl-1-propanol
- 3-(Methylthio)-1-propanol
- 3,3-Diethoxy-1-propanol
- 3-(4-Hydroxyphenyl)-1-propanol
Comparison: 3-(4-Methoxyphenoxy)propanol is unique due to the presence of both a methoxy group and a phenoxy ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPCMSDCGYUKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307324 | |
| Record name | 3-(4-Methoxyphenoxy)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118943-21-8 | |
| Record name | 3-(4-Methoxyphenoxy)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(4-methoxyphenoxy)propanol in the synthesis of mevashuntin?
A1: this compound serves as a crucial starting material in the total synthesis of (±)-mevashuntin as described in the research paper "Total synthesis of mevashuntin." [] The researchers employed this compound as a key building block in their 11-step synthetic route. This strategy highlights the importance of this compound in accessing the complex structure of mevashuntin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)
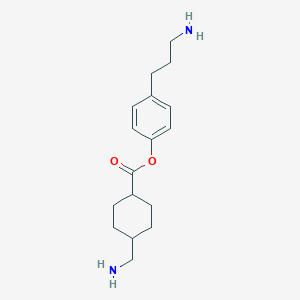
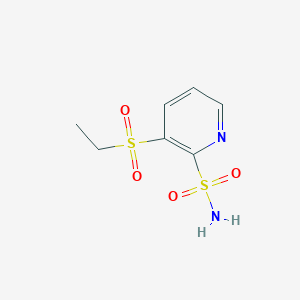
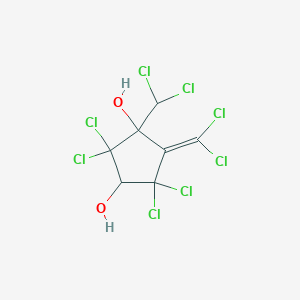
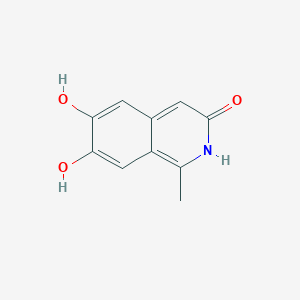
![N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine](/img/structure/B51978.png)
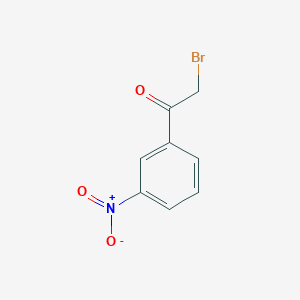
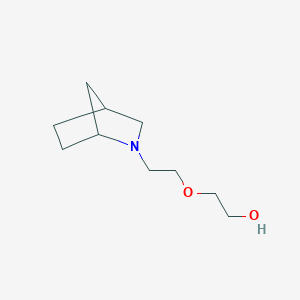

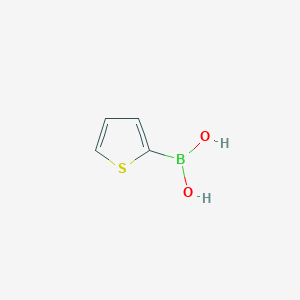
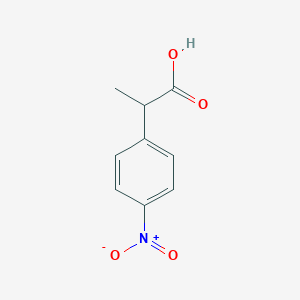
![prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride](/img/structure/B51985.png)
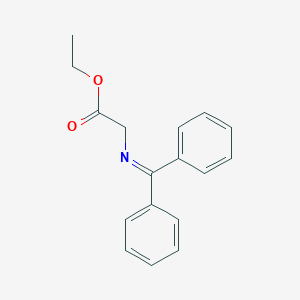
![[[N-(4-chloro-5-methyl-1H-pyrazol-3-yl)-C-[1-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbonimidoyl]amino] 4-methylbenzenesulfonate](/img/structure/B51987.png)
